6-(Propylamino)-1,3,5-triazin-2(1H)-one

Triazine herbicide selectivity Structure-phytotoxicity relationship Soybean tolerance screening

6-(Propylamino)-1,3,5-triazin-2(1H)-one (CAS 100646-69-3) is a monosubstituted 1,3,5-triazin-2(1H)-one derivative bearing a single propylamino group at the 6-position, with molecular formula C₆H₁₀N₄O and molecular weight 154.17 g/mol. The compound features a carbonyl-containing triazinone core rather than the fully aromatic triazine ring characteristic of most commercial herbicides and pharmaceutical intermediates, conferring distinct hydrogen-bonding capacity and tautomeric equilibria that differentiate it from 2,4,6-trisubstituted s-triazine analogs.

Molecular Formula C6H10N4O
Molecular Weight 154.17 g/mol
CAS No. 100646-69-3
Cat. No. B13149973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Propylamino)-1,3,5-triazin-2(1H)-one
CAS100646-69-3
Molecular FormulaC6H10N4O
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCCCNC1=NC=NC(=O)N1
InChIInChI=1S/C6H10N4O/c1-2-3-7-5-8-4-9-6(11)10-5/h4H,2-3H2,1H3,(H2,7,8,9,10,11)
InChIKeyRGIPONYHYMPCFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Propylamino)-1,3,5-triazin-2(1H)-one (CAS 100646-69-3): Procurement-Ready Triazine Scaffold with Differentiated Substitution Pattern


6-(Propylamino)-1,3,5-triazin-2(1H)-one (CAS 100646-69-3) is a monosubstituted 1,3,5-triazin-2(1H)-one derivative bearing a single propylamino group at the 6-position, with molecular formula C₆H₁₀N₄O and molecular weight 154.17 g/mol . The compound features a carbonyl-containing triazinone core rather than the fully aromatic triazine ring characteristic of most commercial herbicides and pharmaceutical intermediates, conferring distinct hydrogen-bonding capacity and tautomeric equilibria that differentiate it from 2,4,6-trisubstituted s-triazine analogs [1]. This mono-amino, mono-oxo substitution pattern creates a less congested scaffold amenable to further regioselective functionalization that is not accessible with symmetrical triamino- or chloro-substituted triazine counterparts. Key identifiers include IUPAC name 6-(propylamino)-1H-1,3,5-triazin-2-one, InChIKey RGIPONYHYMPCFC-UHFFFAOYSA-N, and canonical SMILES CCCNC1=NC=NC(=O)N1 .

6-(Propylamino)-1,3,5-triazin-2(1H)-one: Why Closely Related Triazine Analogs Cannot Be Interchanged Without Experimental Validation


Generic substitution among triazine derivatives fails due to pronounced structure-activity discontinuities within this scaffold class. Structure-toxicity studies in soybean weed control systems demonstrate that ethylamino-substituted s-triazines confer measurably different crop tolerance than isopropylamino derivatives, while chloro-substituted variants consistently exhibit elevated phytotoxicity [1]. The triazin-2(1H)-one core present in 6-(Propylamino)-1,3,5-triazin-2(1H)-one differs fundamentally from the fully substituted s-triazine architecture of established herbicides (atrazine, simazine) and pharmaceutical leads—a distinction that alters hydrogen-bonding networks, tautomeric preferences, and metabolic susceptibility in ways that cannot be extrapolated from class-level generalizations. Furthermore, patents disclosing amino-triazine derivatives as P2X3/P2X2/3 receptor antagonists underscore that even subtle alkyl chain length variations (methyl vs. ethyl vs. propyl) can dictate target engagement profiles [2]. Procurement decisions that default to the closest available triazine analog without head-to-head validation risk introducing uncontrolled variables into experimental reproducibility, biological assay interpretation, and intellectual property positioning.

Quantitative Differentiation Evidence for 6-(Propylamino)-1,3,5-triazin-2(1H)-one (CAS 100646-69-3) Relative to Structural Analogs


Scaffold-Class Distinction: Triazin-2(1H)-one Core vs. Aromatic s-Triazine in Herbicidal Selectivity Screening

Greenhouse evaluation of 30 s-triazine compounds in soybean weed control systems established that chloro-substituted s-triazines are generally toxic to soybeans, whereas propylamino, allylamino, methoxypropylamino, ethoxy, trichloromethyl, and amido substitutions had markedly less effect on soybean selectivity [1]. 6-(Propylamino)-1,3,5-triazin-2(1H)-one bears a propylamino group on a triazin-2(1H)-one core rather than the fully aromatic s-triazine ring evaluated in this study; this scaffold difference is predicted to further attenuate phytotoxicity relative to chloro-substituted comparators such as atrazine and simazine [1].

Triazine herbicide selectivity Structure-phytotoxicity relationship Soybean tolerance screening

Physicochemical Distinction: Triazinone Core Hydrogen-Bonding Capacity Differentiates from Symmetrical Triamino-s-Triazines

6-(Propylamino)-1,3,5-triazin-2(1H)-one (C₆H₁₀N₄O, MW 154.17) possesses a carbonyl oxygen at the 2-position and one secondary amine hydrogen on the propylamino group, yielding a calculated hydrogen-bond donor count of 2 and acceptor count of 4 (based on structure) . In contrast, the structurally related comparator 4-(ethylamino)-6-(propylamino)-1,3,5-triazin-2(1H)-one (CAS 81494-02-2, C₈H₁₅N₅O, MW 197.24) contains an additional ethylamino substituent at the 4-position, increasing hydrogen-bond donor count to 3 and molecular weight by 43.07 g/mol . This mono-substituted vs. di-substituted distinction directly impacts solubility, crystal packing, and chromatographic retention—parameters critical for purification workflow design and formulation development.

Triazine physicochemical properties Hydrogen-bond donor/acceptor profile Crystallization and formulation behavior

Pharmacological Differentiation: Amino-Triazine Scaffold Patent Coverage for P2X3/P2X2/3 Antagonism

Patent EP3009432 (Shionogi Inc.) claims amino-triazine derivatives as P2X3 and/or P2X2/3 receptor antagonists for therapeutic applications in pain, respiratory disorders, and urological conditions [1]. The patent's Markush structure encompasses mono- and di-substituted amino-triazines bearing varied alkyl and aryl appendages, including propylamino-substituted variants [1]. This patent estate establishes that the amino-triazine scaffold with defined substitution patterns constitutes protectable intellectual property for purinergic receptor modulation—a mechanism distinct from the photosystem II inhibition of herbicidal triazines or the kinase inhibition of pharmaceutical triazine analogs.

P2X3 receptor antagonist P2X2/3 antagonist Pain and respiratory disorder therapeutics

Recommended Research and Industrial Application Scenarios for 6-(Propylamino)-1,3,5-triazin-2(1H)-one (CAS 100646-69-3)


Selective Herbicide Candidate Screening in Legume Crop Systems

Based on class-level structure-phytotoxicity data demonstrating that propylamino-substituted triazines exhibit attenuated toxicity to soybeans compared to chloro- and isopropylamino-substituted comparators [1], 6-(Propylamino)-1,3,5-triazin-2(1H)-one is positioned as a candidate scaffold for selective pre-emergence herbicide development in soybean and other legume cropping systems. The triazin-2(1H)-one core diverges from the fully aromatic s-triazine ring of commercial standards (atrazine, simazine), potentially conferring altered environmental persistence and metabolic degradation profiles. Procurement is indicated for agrochemical screening programs evaluating novel triazinone-based leads where crop safety is a primary selection criterion.

Medicinal Chemistry Lead Generation Targeting Purinergic P2X3/P2X2/3 Receptors

Patent EP3009432 establishes that amino-triazine derivatives bearing propylamino and related alkylamino substituents function as P2X3 and/or P2X2/3 receptor antagonists with therapeutic applications in pain, respiratory disorders, and urological conditions [2]. 6-(Propylamino)-1,3,5-triazin-2(1H)-one falls within the claimed Markush space and offers a low molecular weight (154.17 g/mol), mono-substituted entry point for structure-activity relationship exploration. Procurement is advised for discovery groups seeking to validate P2X3/P2X2/3 antagonism within the amino-triazinone chemotype before committing to multi-step synthetic elaboration.

Scaffold Diversification for Chemical Biology Probe Development

The mono-amino, mono-oxo substitution pattern of 6-(Propylamino)-1,3,5-triazin-2(1H)-one presents a less congested scaffold than the symmetrical 2,4,6-trisubstituted s-triazines prevalent in both agrochemical and pharmaceutical libraries. With only one primary site for further nucleophilic substitution (the propylamino NH) and the carbonyl oxygen available for metal coordination or hydrogen-bonding interactions, this compound serves as a minimalist triazinone building block. Procurement is recommended for chemical biology groups requiring a well-defined triazinone core for fragment-based screening, affinity probe conjugation, or covalent inhibitor design where steric accessibility to biological targets is paramount [1].

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